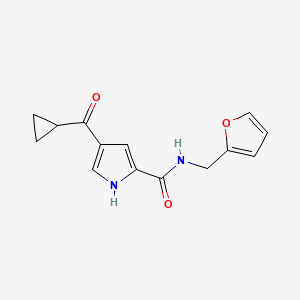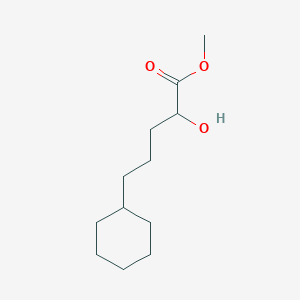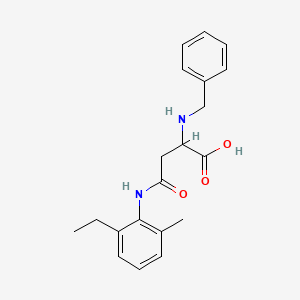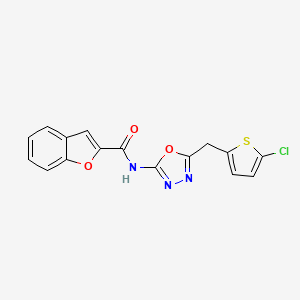
4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide, also known as CFC-Pyrrole-2-carboxamide, is an organic compound with a unique structure that has been studied for its potential applications in scientific research. Its unique cyclic structure, consisting of a cyclopropylcarbonyl group, a furylmethyl group, and a pyrrole-2-carboxamide group, makes it an interesting compound to study. It has been used in various research applications, including biochemical and physiological studies, as well as laboratory experiments. In
Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacological Profile Improvement
Research on pyrrolidine derivatives, such as phenylpiracetam, highlights the importance of stereochemistry in enhancing the pharmacological profile of compounds. Stereoisomers of these compounds have shown varying degrees of effectiveness in facilitating memory processes and attenuating cognitive function impairments. This suggests that similar stereochemical considerations could be relevant for compounds like "4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide" in drug development (Veinberg et al., 2015).
Synthesis of Heterocyclic Compounds
Enaminoketones and enaminonitriles, often precursors to pyrrole derivatives, serve as versatile building blocks for synthesizing heterocycles, which are core structures in many pharmaceuticals. Their unique reactivity facilitates the construction of complex molecules, potentially including pyrrole-carboxamide derivatives (Negri, Kascheres, & Kascheres, 2004).
Bioactive Pyrrole-Based Compounds
Pyrrole and its derivatives are widely recognized in medicinal chemistry for their diverse therapeutic potential. The pyrrole nucleus serves as a pharmacophore in many drugs targeting various diseases, which could imply potential biomedical applications for "this compound" in areas such as cancer therapy, antimicrobial, and antiviral treatments (Li Petri et al., 2020).
Supramolecular Chemistry
Calixpyrrole and its derivatives have been explored for their anion-binding properties, offering insights into the supramolecular chemistry applications of pyrrole-based compounds. This includes the development of sensors and the design of molecules with specific binding capabilities, which could be relevant for the development of new diagnostic tools or materials (Ballester, 2011).
Conducting Polymers and Biosensor Applications
The electrochemical properties of pyrrole-based polymers have been utilized in creating conducting polymers for biosensors, indicating potential research applications in developing new materials for electronic or diagnostic applications using "this compound" (Ates & Sarac, 2009).
Propiedades
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13(9-3-4-9)10-6-12(15-7-10)14(18)16-8-11-2-1-5-19-11/h1-2,5-7,9,15H,3-4,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGRNVSPDPGELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2573365.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2573369.png)
![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573371.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573376.png)
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2573377.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2573379.png)
![Methyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2573381.png)
![N-(2-fluorophenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2573382.png)
![1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclopentan-1-ol](/img/structure/B2573384.png)

